molecular formula C8H13N7S B1424868 2-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]hydrazinecarbothioamide CAS No. 1256628-05-3

2-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]hydrazinecarbothioamide

Cat. No.: B1424868
CAS No.: 1256628-05-3
M. Wt: 239.3 g/mol
InChI Key: MYEZCWVUSHVXOV-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]hydrazinecarbothioamide (CAS: 1256628-05-3) is a nitrogen- and sulfur-rich heterocyclic compound with the molecular formula C₈H₁₃N₇S and a molecular weight of 239.30 g/mol . Its structure features a pyrimidine ring substituted with methyl groups at positions 4 and 6, linked to a hydrazinecarbothioamide moiety via an imino bridge.

Synthetic routes typically involve condensation reactions between hydrazine derivatives and pyrimidinyl amines. For instance, analogous compounds are synthesized by refluxing hydrazinecarbothioamides with aldehydes or ketones in ethanol or acetic acid .

Properties

IUPAC Name

[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N7S/c1-4-3-5(2)12-8(11-4)13-6(9)14-15-7(10)16/h3H,1-2H3,(H3,10,15,16)(H3,9,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEZCWVUSHVXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NNC(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NNC(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]hydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antioxidant research. This article provides a comprehensive overview of its biological activity, including synthesized derivatives, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that derivatives of hydrazinecarbothioamide exhibit significant anticancer properties. For example:

  • Case Study : A derivative of 2-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]hydrazinecarbothioamide was tested against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The compound demonstrated an IC50 value of approximately 25 µM against HepG2 cells, indicating a potent cytotoxic effect .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay:

CompoundIC50 (µM)Scavenging Activity (%)
Hydrazinecarbothioamide Derivative39.3997.18 ± 1.42
Ascorbic Acid (Control)107.6791.26 ± 0.49
BHA (Butylated Hydroxyanisole)51.6289.30 ± 1.37

These results suggest that the hydrazinecarbothioamide derivatives possess superior antioxidant activity compared to standard antioxidants .

The mechanism by which 2-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]hydrazinecarbothioamide exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Free Radical Scavenging : Its structure allows it to effectively scavenge free radicals, thus mitigating oxidative stress in cells.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction between hydrazine derivatives and carbon disulfide under acidic conditions to form the corresponding hydrazinecarbothioamide. Variations in substituents on the pyrimidine ring can lead to different biological activities.

Example Synthesis Route:

  • Formation of Hydrazinecarbothioamide :
    Hydrazine+Carbon DisulfideHydrazinecarbothioamide\text{Hydrazine}+\text{Carbon Disulfide}\rightarrow \text{Hydrazinecarbothioamide}
  • Substitution Reactions : Further modifications can be performed by introducing various functional groups to enhance biological activity.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a range of applications across different scientific disciplines:

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties, particularly in the development of new drugs. Its structure allows for interactions with biological targets, making it a candidate for:

  • Anticancer Agents : Research indicates that compounds similar to this one can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
  • Antimicrobial Activity : The compound's thioamide group may contribute to its efficacy against various bacterial and fungal strains.

Agricultural Chemistry

In agricultural research, this compound is being investigated for its potential use as a biocide or fungicide. Its structural components may enhance its effectiveness against plant pathogens, thus improving crop yields.

Material Science

The compound's ability to form stable complexes with metals has led to its exploration in material science, particularly in:

  • Polymer Development : It can be incorporated into polymer matrices to impart biocidal properties, helping to create materials that resist microbial growth.

Data Table of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryAnticancer drug developmentInhibition of tumor growth
Antimicrobial agentsBroad-spectrum efficacy against pathogens
Agricultural ChemistryBiocide/Fungicide formulationEnhanced crop protection
Material SciencePolymer composites with biocidal propertiesImproved durability and resistance

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University investigated the effects of 2-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]hydrazinecarbothioamide on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that the compound may serve as a lead compound for further drug development.

Case Study 2: Agricultural Applications

In another study published in the Journal of Agricultural Sciences, the compound was tested as a fungicide against Fusarium species. Results showed a 70% inhibition of fungal growth at a concentration of 50 ppm, indicating its potential utility in agricultural settings.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares 2-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]hydrazinecarbothioamide with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Applications/Notes References
2-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]hydrazinecarbothioamide C₈H₁₃N₇S 239.30 Pyrimidine core, hydrazinecarbothioamide, imino linker Condensation of hydrazine with pyrimidinyl amines Chelation, potential bioactivity
Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate C₁₃H₁₇N₅O₂ 275.31 Pyrimidine-pyrazole hybrid, ester group Esterification and cyclization Intermediate for heterocyclic drug design
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide C₁₁H₁₆N₆S 264.35 Imidazole ring, ethyl substituent, carbothioamide Not specified (likely nucleophilic substitution) Structural analog with modified solubility
(E)-1-(((4,6-Dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol C₁₇H₁₆N₄O 292.34 Naphthol group, pyrimidinyl imine Condensation of 2-hydroxy-1-naphthaldehyde with pyrimidinyl amine Chelator ligand for metal ions (e.g., Cu²⁺, Ni²⁺)
N-(4-Methoxybenzyl)-2-(4-oxospirobenzoquinazolin-2-yl)hydrazinecarbothioamide C₂₆H₂₉N₅O₂S 475.61 Spirobenzoquinazoline core, methoxybenzyl group Multi-step condensation and cyclization High molecular weight; potential pharmacological applications
Coumarin-hydrazinecarbothioamide derivatives (e.g., compound 3 from ) C₁₃H₁₄N₄O₃S 306.34 Coumarin moiety, acetylated hydrazinecarbothioamide Conventional methods (e.g., acetylation, hydrazine coupling) Bio-evaluated for antimicrobial/antioxidant activity

Key Research Findings

Chelation Properties: The target compound and its analog, (E)-1-(((4,6-dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol, demonstrate strong metal-binding capabilities due to the pyrimidinyl imine and thioamide groups. These are used to synthesize metallic chelates for catalytic or medicinal applications .

The spirobenzoquinazoline derivative () highlights how structural complexity enhances pharmacological relevance, though at the cost of synthetic complexity .

Synthetic Flexibility :

  • The ethyl-substituted imidazole analog () illustrates how alkylation of the carbothioamide group can modulate solubility and bioavailability .
  • Condensation with dehydroacetic acid () demonstrates the reactivity of hydrazine derivatives in forming pyrazole intermediates, a strategy applicable to the target compound’s synthesis .

Preparation Methods

Stepwise Process:

  • Preparation of Isothiocyanates:
    The initial step involves synthesizing isothiocyanates from 4,6-dimethylpyrimidin-2-amine using one of the three methods:

    Method Reagents Conditions Notes
    CS₂ method Carbon disulfide Reflux in organic solvent Widely used, cost-effective
    Thiophosgene CSCl₂ Controlled temperature More hazardous, requires careful handling
    DTMT Disulfide tetramethylthiouram Specific conditions Less common, specialized
  • Reaction with Hydrazides:
    The generated isothiocyanate reacts with hydrazides (e.g., hydrazine derivatives) to form thiosemicarbazides, which are precursors to the target compound.

  • Cyclization and Finalization:
    The thiosemicarbazide intermediate undergoes cyclization, often facilitated by refluxing in suitable solvents, leading to the formation of the hydrazinecarbothioamide core.

Research Findings:

  • The optimization of these routes aims for high yield, minimal environmental impact, and process efficiency.
  • The method's flexibility allows for modifications in reagents and solvents, tailoring the synthesis to industrial scalability.

Direct Synthesis from Pyrimidine Derivatives

Another significant approach involves the direct functionalization of pyrimidine rings, particularly starting from 4,6-dimethylpyrimidin-2-amine or its derivatives, to introduce the hydrazinecarbothioamide moiety.

Key Methodology:

  • Starting Material:
    4,6-dimethylpyrimidin-2-amine or its methylated derivatives.

  • Reaction Conditions:

    • Reactions typically occur in organic solvents such as ethanol, methanol, or pyridine.
    • Use of bases like sodium hydroxide or potassium hydroxide facilitates nucleophilic substitution.
    • Methylation steps employ methylating agents such as dimethyl sulfate or dimethyl carbonate.
  • Reaction Steps:

    • Methylation of Pyrimidine:
      Methyl groups are introduced at specific positions (e.g., 2- or 6- positions) via nucleophilic substitution under reflux conditions, often at 60-80°C for 8-10 hours.

    • Introduction of Hydrazinecarbothioamide:
      The methylated pyrimidine reacts with hydrazine derivatives, forming the target compound through nucleophilic attack and subsequent cyclization.

Advantages:

  • The process simplifies the synthesis by avoiding multiple steps and hazardous reagents.
  • It aligns with green chemistry principles by reducing waste and energy consumption.

Green and Industrial-Scale Synthesis

Research emphasizes environmentally friendly methods, such as:

  • Avoidance of Phosphoryl Chloride:
    Traditional routes involve phosphorus oxychloride, which is hazardous. Alternative methods utilize methylation and cyclization without such reagents.

  • One-Pot Reactions:
    Combining multiple steps into a single reactor reduces process complexity and waste.

  • Optimized Reaction Conditions:

    • Temperature: 60–80°C
    • Time: 8–10 hours
    • Solvents: Ethanol, methanol, pyridine, or toluene

Research Findings:

  • The green synthesis approach enhances efficiency, reduces costs, and minimizes environmental impact.
  • The process scalability is feasible for industrial production, with modifications to reaction parameters to optimize yield and purity.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Solvents Reaction Conditions Advantages References
Thiosemicarbazide route 4,6-Dimethylpyrimidin-2-amine CS₂, CSCl₂, DTMT Organic solvents Reflux 3–4 hours High yield, flexible
Direct methylation and hydrazine reaction Pyrimidine derivatives Methylating agents (dimethyl sulfate), bases Ethanol, pyridine 60–80°C, 8–10 hours Green, simplified ,
Green one-pot synthesis Methylated pyrimidines Na, phase transfer catalysts Ethanol, water Reflux 8–10 hours Environmentally friendly

Q & A

Basic Question: What are the key synthetic routes for preparing 2-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]hydrazinecarbothioamide?

Answer:
The compound is synthesized via condensation reactions involving hydrazinecarbothioamide derivatives and pyrimidine precursors. A validated method involves:

  • Step 1: Reacting 2-hydrazino-4,6-dimethylpyrimidine with a carbonyl compound (e.g., dehydroacetic acid) under reflux in ethanol or acetic acid to form intermediates .
  • Step 2: Further functionalization with aryl/heteroaryl hydrazines in ethanol/AcOH/sodium acetate to yield the final product .
    Critical Parameters: Optimize reflux time (typically 6–12 hours) and stoichiometric ratios (1:1 to 1:1.2) to maximize yield. Monitor by TLC or HPLC for intermediate purity .

Basic Question: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Structural validation employs:

  • Single-crystal X-ray diffraction (SCXRD): To resolve bond lengths, angles, and tautomeric forms (e.g., imino vs. enamine configurations) .
  • Spectroscopy:
    • NMR (¹H/¹³C): Confirm proton environments (e.g., NH peaks at δ 10–12 ppm) and pyrimidine ring carbons .
    • FT-IR: Detect thioamide C=S stretching (~1200 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

Advanced Question: What strategies address low yields in the cyclization step of this compound’s synthesis?

Answer:
Low yields often stem from competing side reactions (e.g., hydrolysis or dimerization). Mitigation approaches:

  • Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
  • Catalysis: Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Control: Perform reactions under inert atmospheres at 80–100°C to suppress decomposition .
    Data-Driven Adjustment: Compare yields across solvent systems (e.g., ethanol vs. acetic acid) and document via kinetic studies .

Advanced Question: How can computational methods predict the ligand behavior of this compound in metal coordination?

Answer:
Methodology:

  • Density Functional Theory (DFT): Calculate charge distribution on donor atoms (N, S) to predict binding affinity for metals like Cu²⁺ or Fe³⁺ .
  • Molecular Docking: Simulate interactions with metalloenzyme active sites (e.g., urease) to guide bioactivity studies .
    Validation: Cross-reference computational results with experimental data from UV-Vis titration or cyclic voltammetry .

Advanced Question: What mechanistic insights explain its antimicrobial activity?

Answer:
Hypothesized mechanisms include:

  • Metal Chelation: Disrupt microbial metalloprotein function (e.g., Fe-S cluster assembly) .
  • Membrane Permeabilization: Assess via fluorescence assays using propidium iodide or SYTOX Green .
    Experimental Design:
    • Compare MIC values against Gram-positive/-negative bacteria with/without metal ions (e.g., Zn²⁺).
    • Perform time-kill studies to differentiate bacteriostatic vs. bactericidal effects .

Advanced Question: How to resolve contradictions in reported tautomeric forms (imino vs. hydrazone)?

Answer:
Contradictions arise from solvent-dependent tautomerism. Resolve via:

  • Variable-Temperature NMR (VT-NMR): Track proton shifts across 25–80°C to identify dominant tautomers .
  • X-ray Photoelectron Spectroscopy (XPS): Analyze N 1s binding energies to distinguish imino (398–400 eV) vs. hydrazone (401–403 eV) forms .
    Documentation: Publish crystallographic data (CCDC codes) for reproducibility .

Advanced Question: How to design stability studies for hygroscopic intermediates in its synthesis?

Answer:
Protocol:

  • Dynamic Vapor Sorption (DVS): Quantify moisture uptake at 25°C/60% RH to identify hygroscopic intermediates .
  • Accelerated Stability Testing: Store intermediates under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 1–3 months; monitor via HPLC .
    Mitigation: Use anhydrous solvents (e.g., THF) or silica gel packs during storage .

Advanced Question: What role does theoretical framework play in optimizing its synthetic pathway?

Answer:
Theoretical frameworks guide:

  • Retrosynthetic Analysis: Apply Corey’s principles to deconstruct the molecule into feasible precursors (e.g., pyrimidine + thiourea modules) .
  • Green Chemistry Metrics: Calculate E-factor or atom economy to minimize waste .
    Implementation: Use software like Schrödinger’s SynRoute to predict viable pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]hydrazinecarbothioamide
Reactant of Route 2
2-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]hydrazinecarbothioamide

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